Atogepant is a secondary carboxamide resulting from the formal condensation of the carboxy group of (3'S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid with the amino group of (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one. It is a selective oral, small-molecule antagonist of calcitonin gene-related peptide (CGRP) receptor that has been approved for the treatment of migraine. It has a role as a calcitonin gene-related peptide receptor antagonist. It is a secondary carboxamide, an azaspiro compound, an organic heterotetracyclic compound, a trifluorobenzene and a member of piperidones. Atogepant is an oral antagonist of calcitonin gene-related peptide (CGRP) receptors indicated for the prevention of episodic migraine headaches. It was developed by AbbVie and received FDA approval under the brand name Qulipta in September 2021. While its approval was predated by two other members of the same drug family, namely [ubrogepant] and [rimegepant], these agents are indicated only for abortive migraine therapy - atogepant is novel in that it is the first and only oral CGRP antagonist approved for preventative use in migraine. In December 2022, atogepant received Health Canada approval for the prevention of episodic migraine in adults. It also received approval for preventive treatment of adult migraine by the EMA in August 2023. In patients requiring preventative migraine therapy, current practice guidelines recommend the use of certain anti-epileptic medications (e.g. [valproic acid] or [topiramate]) or beta-blockers (e.g. [propranolol]), all of which can be associated with significant adverse effects. The "gepants" family of drugs, including atogepant, are comparatively well-tolerated and may provide a desirable treatment option for patients struggling with adverse reactions to other preventative therapies. Atogepant is a Calcitonin Gene-related Peptide Receptor Antagonist. The mechanism of action of atogepant is as a Calcitonin Gene-related Peptide Receptor Antagonist.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD-2327 is a highly potent and selective agonist of the δ-opioid receptor. AZD2327 binds with sub-nanomolar affinity to the human opioid receptor (K(i) = 0.49 and 0.75 nM at the C27 and F27 isoforms, respectively) and is highly selective (>1000-fold) over the human μ- and κ-opioid receptor subtypes as well as >130 other receptors and channels. In functional assays, AZD2327 shows full agonism at human δ-opioid receptors ([(35)S]GTPγ EC(50) = 24 and 9.2 nM at C27 and F27 isoforms, respectively) and also at the rat and mouse δ-opioid receptors.
AZD 2098 is a CC chemokine receptor 4 (CCR4) antagonist. AZD 2098 inhibits CCL22-induced calcium flux in CHO cells expressing human recombinant CCR4 (IC50 = 31.6 nM) and CCL22- and CCL17-mediated Th2 cell chemotaxis (IC50 = 501.2 nM for both). AZD 2098 is selective for CCR4 over CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8 up to 10 µM in vitro. Administration of AZD 2098 (0.07-2.5 mg/kg, p.o.) to ovalbumin-sensitized, antigen-challenged rats reduces alveolitis and leukocyte infiltration in the lung in a dose-dependent manner. AZD-2098 is a potent CCR4 receptor antagonist. AZD2098 targets a molecule called CCR4, which is found on immune cells and helps direct these cells to where they need to go. In kidney cancer, CCR4 is thought to drive immune cells toward the tumor cell. When this happens, the tumor causes the immune cells that are redirected toward it to become inactive or, in the worst case, aid the spread of cancer. CCR4 receptor antagonists for the treatment of allergic rhinitis.
AZD1981 has been used in trials studying the treatment and basic science of Asthma, Postmenopausal, Pharmakokinetic, Asthma Patients, and Drug Interaction, among others.
AZD2423 is a non-competive negative allosteric modulator of the chemokine receptor CCR2 in posttraumatic neuralgia. AZD2423 inhibited MCP-1 induced calcium mobilization and chemotaxis of THP-1 cell line with an IC50 of 4 nM. The AZD2423 affinity for CCR2 in human whole blood, measuring MCP-1 induced L-selectin shedding from monocytes, was the same. AZD2423 is highly selective (> 500-fold) for CCR2. AZD2423 demonstrated robust analgesia in two rodent models of neuropathic pain and a pain model of joint destruction against heat, mechanical and weight-bearing endpoints
AZD2906 is selective glucocorticoid receptor (GR) agonist. AZD2906, was found to increase the incidence of micronucleated immature erythrocytes (MIE) in the bone marrow of rats given two oral doses at the maximum tolerated level. AZD2906 showed no activity in the standard in vitro tests or in vivo in a rat liver comet assay, investigative studies were performed to compare AZD2906 with a reference traditional GR agonist, prednisolone.